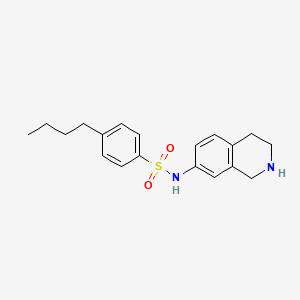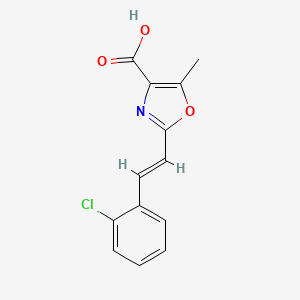
2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorostyryl group attached to an oxazole ring, which is further substituted with a carboxylic acid group. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid typically involves the condensation of 2-chlorobenzaldehyde with a suitable oxazole derivative under basic conditions. The reaction is often catalyzed by a base such as piperidine or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the styryl linkage. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: It can be used in the development of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved can vary based on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorostyryl)-6,7-dimethoxy-quinazolin-4(3H)-one: Known for its anticonvulsant activity.
2-(2-Chlorostyryl)-4-(~-diethylamino-a-methylbutylamino)-7-chloroquinazoline: Investigated for its antileishmaniasis activity.
Styrylquinoxalin-2(1H)-ones: Explored for their anti-cholinesterase activity.
Uniqueness
2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid stands out due to its unique combination of a chlorostyryl group and an oxazole ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H10ClNO3 |
|---|---|
Poids moléculaire |
263.67 g/mol |
Nom IUPAC |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c1-8-12(13(16)17)15-11(18-8)7-6-9-4-2-3-5-10(9)14/h2-7H,1H3,(H,16,17)/b7-6+ |
Clé InChI |
QMCQZYJORFSDOJ-VOTSOKGWSA-N |
SMILES isomérique |
CC1=C(N=C(O1)/C=C/C2=CC=CC=C2Cl)C(=O)O |
SMILES canonique |
CC1=C(N=C(O1)C=CC2=CC=CC=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


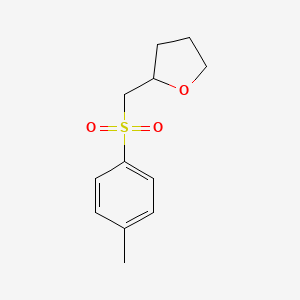


![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
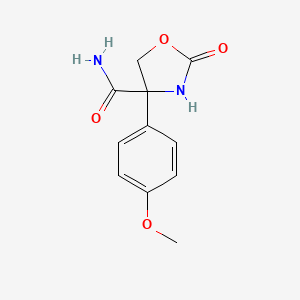
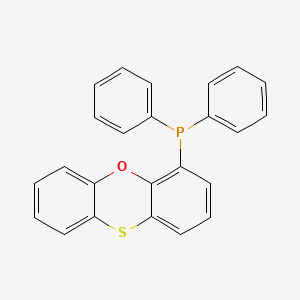
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)
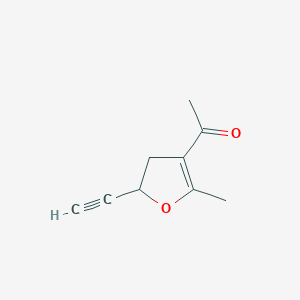

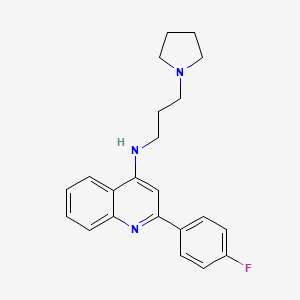


![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)
